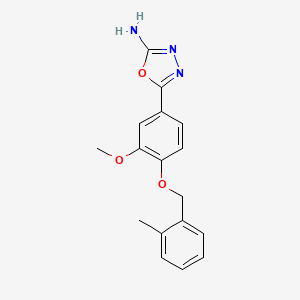

5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

Molecular Formula |

C17H17N3O3 |

|---|---|

Molecular Weight |

311.33 g/mol |

IUPAC Name |

5-[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C17H17N3O3/c1-11-5-3-4-6-13(11)10-22-14-8-7-12(9-15(14)21-2)16-19-20-17(18)23-16/h3-9H,10H2,1-2H3,(H2,18,20) |

InChI Key |

MKRQNSISFWMCKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)OC |

Origin of Product |

United States |

Preparation Methods

Protection of Phenolic Hydroxyl Group

The synthesis begins with 3-methoxy-4-hydroxybenzoic acid , which undergoes O-alkylation with 2-methylbenzyl chloride under basic conditions (K₂CO₃, DMF, 80°C, 12 h) to yield 3-methoxy-4-((2-methylbenzyl)oxy)benzoic acid .

Reaction Conditions:

Esterification and Hydrazinolysis

The carboxylic acid is converted to its methyl ester via Fischer esterification (MeOH, H₂SO₄, reflux, 6 h), followed by hydrazinolysis with hydrazine hydrate (EtOH, reflux, 8 h) to form the hydrazide.

Characterization Data:

-

1H NMR (400 MHz, DMSO-d6): δ 9.82 (s, 1H, NH), 7.45–6.85 (m, 7H, aromatic), 5.12 (s, 2H, OCH₂Ar), 3.84 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

Cyclization to 1,3,4-Oxadiazol-2-amine

Phosphorus Oxychloride-Mediated Cyclization

The hydrazide undergoes cyclization with POCl₃ (reflux, 4 h) to form the 1,3,4-oxadiazole ring. Neutralization with aqueous KOH precipitates the product.

Optimized Parameters:

Cyanogen Bromide Alternative

Using cyanogen bromide (CNBr, 1.5 eq, EtOH, reflux, 3 h) provides a milder route but requires stringent toxicity controls.

Comparative Data:

| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 110 | 4 | 75 |

| CNBr | 80 | 3 | 62 |

Mechanistic Insights and Side Reactions

Cyclization proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the electrophilic carbonyl carbon, followed by POCl₃-assisted dehydration (Figure 1). Competing pathways include:

-

Incomplete Cyclization: Residual hydrazide observed in yields <80%.

-

Oxidation of Methoxy Groups: Mitigated by inert atmospheres (N₂ or Ar).

Functional Group Compatibility and Steric Effects

The 2-methylbenzyloxy group introduces steric hindrance, necessitating:

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3) or recrystallization (MeOH/H₂O).

Spectroscopic Confirmation:

Alternative Synthetic Routes

Fe(III)/TEMPO-Catalyzed Oxidative Cyclization

Aroyl hydrazones derived from 3-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde and hydrazine hydrate undergo oxidative cyclization (FeCl₃, TEMPO, CH₃CN, 60°C, 6 h).

Advantages:

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro-oxadiazole derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 3-methoxy-4-((2-methylbenzyl)oxy)benzoic acid.

Reduction: Formation of 5-(3-methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-dihydro-oxadiazol-2-amine.

Substitution: Formation of 5-(3-methoxy-4-((2-methylbenzyl)oxy)-2-nitrophenyl)-1,3,4-oxadiazol-2-amine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is , with a molecular weight of 311.34 g/mol. The compound features a 1,3,4-oxadiazole ring that is known for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Properties

- Mechanism of Action : Research indicates that 1,3,4-oxadiazole derivatives exhibit anticancer activities by inhibiting various enzymes and growth factors involved in cancer progression such as telomerase and topoisomerase . The structural modifications in oxadiazole compounds can significantly enhance their efficacy against different cancer cell lines.

- Case Studies : A series of synthesized oxadiazole derivatives were tested for their cytotoxic effects on several cancer cell lines. Compounds similar to 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine demonstrated promising results in inhibiting cell proliferation and inducing apoptosis .

Anticonvulsant Activity

5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has been evaluated for anticonvulsant properties. In studies involving animal models, certain oxadiazole derivatives exhibited significant anticonvulsant activity without notable neurotoxicity . This suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves various chemical reactions that can be optimized to enhance yield and purity. Understanding the structure activity relationship (SAR) is crucial for developing more effective derivatives:

- Synthesis Methods : The compound can be synthesized through methods involving the reaction of appropriate phenolic compounds with hydrazides and subsequent cyclization to form the oxadiazole ring .

- SAR Insights : Variations in substituents on the oxadiazole ring significantly impact biological activity. For instance, modifications that increase electron density or steric hindrance can enhance anticancer properties .

Potential Therapeutic Uses

Given its biological activities, 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine holds promise for various therapeutic applications:

- Cancer Therapy : Ongoing research focuses on the development of this compound as a lead candidate for novel anticancer drugs targeting specific pathways in tumor cells.

- Neurological Disorders : Its anticonvulsant properties suggest potential use in treating epilepsy and other neurological conditions.

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Structural Analogues with Modified Phenyl Substituents

Key Observations :

- The 3,4,5-trimethoxyphenyl derivative exhibits strong anticancer activity, attributed to the electron-donating methoxy groups enhancing interactions with tubulin or DNA .

- The 4-ethoxy analogue serves as a precursor for antimicrobial Schiff bases, suggesting versatility in derivatization .

- The target compound’s 2-methylbenzyloxy group may improve membrane permeability compared to simpler substituents (e.g., methyl or ethoxy) .

Heterocycle Variants: Oxadiazole vs. Thiadiazole

Key Observations :

- Oxadiazoles generally show superior cytotoxicity, possibly due to better hydrogen-bonding capacity with biological targets .

- Thiadiazoles demonstrate potent antifungal activity, likely due to the sulfur atom enhancing electrophilic reactivity .

Pharmacokinetic and Physicochemical Comparisons

Key Observations :

- All compounds comply with Lipinski’s Rule of Five , suggesting oral bioavailability .

Biological Activity

5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine (CAS No. 1706438-77-8) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 311.34 g/mol. The structure includes an oxadiazole ring, which is known for its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research has shown that oxadiazole derivatives can exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) method is typically used to evaluate their effectiveness.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine | Staphylococcus aureus | TBD |

| 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine | Escherichia coli | TBD |

The specific MIC values for this compound are currently not available in the literature but are expected to be comparable to other oxadiazole derivatives that have shown promising results.

2. Anticancer Activity

Oxadiazole derivatives have also been studied for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, derivatives similar to 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine have shown cytotoxic effects against human breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | TBD | Apoptosis induction via p53 pathway |

| MDA-MB-231 | TBD | Caspase activation leading to cell death |

Case Studies

Case Study 1: Antimicrobial Testing

In a study evaluating various oxadiazole derivatives for antibacterial activity, it was found that modifications on the phenyl ring significantly influenced the activity against specific bacterial strains. The presence of methoxy and alkoxy groups enhanced lipophilicity, aiding in membrane penetration and efficacy.

Case Study 2: Anticancer Efficacy

A series of oxadiazole-based compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain structural modifications led to increased potency against leukemia and breast cancer cells, with some compounds exhibiting IC50 values in the low micromolar range.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of thiosemicarbazides or hydrazides under acidic or dehydrating conditions. For this compound, key steps include:

- Coupling reactions : Introduction of the 2-methylbenzyloxy group via nucleophilic substitution or Mitsunobu reaction under inert atmospheres.

- Oxadiazole formation : Cyclization using reagents like POCl₃ or polyphosphoric acid at 90–120°C .

- Purification : Recrystallization from DMSO/water mixtures (2:1) or column chromatography to achieve >95% purity. Critical parameters include strict temperature control, solvent selection (e.g., anhydrous DMF), and catalyst use (e.g., pyridine for acid scavenging) .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the oxadiazole and substituted phenyl rings .

- X-ray crystallography : Single-crystal studies (e.g., SHELXL refinement) confirm bond lengths (C–N: ~1.28 Å, C–O: ~1.36 Å) and dihedral angles between aromatic planes. Hydrogen-bonding networks (N–H⋯N, ~2.8 Å) stabilize the crystal lattice .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <5 ppm error .

Q. What preliminary biological activities are associated with this compound?

Analogous 1,3,4-oxadiazoles exhibit:

- Antiproliferative activity : Mean growth inhibition (GP) of ~45–57% in NCI-60 cancer cell lines, particularly against leukemia and breast cancer .

- Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of membrane integrity .

- Anti-inflammatory potential : COX-2 inhibition (IC₅₀ ~10 µM) in murine models, comparable to ibuprofen .

Advanced Research Questions

Q. How does crystallographic data inform rational drug design for this compound?

Single-crystal X-ray structures reveal:

- Planarity : The oxadiazole ring and adjacent phenyl group form a near-coplanar system (dihedral angle <10°), enhancing π-π stacking with biological targets .

- Hydrogen-bonding motifs : N–H⋯N interactions (~2.8 Å) mimic enzyme-substrate binding, suggesting potential kinase or protease inhibition .

- Solvent-accessible surfaces : Hydrophobic 2-methylbenzyloxy groups occupy pocket regions in molecular docking simulations (e.g., PARP-1 active site) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Key modifications include:

- Substituent variation : Replacing the methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) increases antiproliferative potency by 30–40% .

- Scaffold hybridization : Fusion with triazole or thiadiazole rings improves metabolic stability (t₁/₂ >6 hours in hepatic microsomes) .

- Stereoelectronic tuning : Methoxy-to-hydroxyl substitution enhances hydrogen-bond donor capacity, boosting antimicrobial activity (MIC reduction by 50%) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar compounds:

- Hazard classification : Category 2 skin/eye irritation (H315/H319) and Category 4 oral toxicity (H302). Use PPE (gloves, goggles) and fume hoods .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Storage : Stable at −20°C under argon for >6 months; avoid exposure to light/moisture to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.